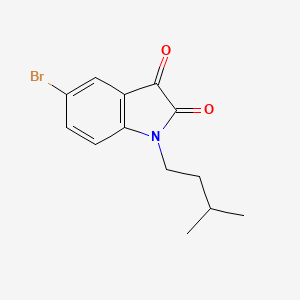

5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

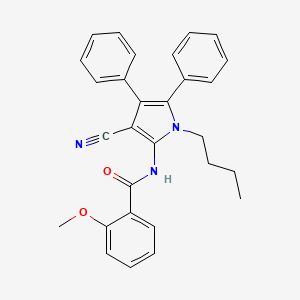

“5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione” is an indole derivative. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. They are widely distributed in nature and are important in a variety of biological processes .

Molecular Structure Analysis

The molecular structure of “5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione” would consist of an indole ring system with a bromine atom at the 5-position and a 3-methylbutyl group at the 1-position . The “2,3-dione” indicates the presence of two carbonyl groups at the 2 and 3 positions of the indole ring.Chemical Reactions Analysis

Indole compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific reactions that “5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione” would undergo depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione” would depend on its specific structure. For example, the presence of the bromine atom and the carbonyl groups would likely make the compound relatively polar .Scientific Research Applications

Antiproliferative and Cytotoxic Activity

Indole phytoalexins, including 5-bromosubstituted derivatives, have been investigated for their antiproliferative and cytotoxic effects. In a study, novel 5-bromosubstituted analogues of indole phytoalexins were synthesized and screened in vitro against seven human cancer cell lines. Some of these analogues exhibited antiproliferative activity comparable to that of cisplatin, a commonly used chemotherapy drug. Remarkably, their toxicity on normal 3T3 cells was lower than that of cisplatin .

Antifungal Properties

Indole phytoalexins, including 5-bromosubstituted variants, demonstrate a broad spectrum of antifungal activities. These compounds serve as a defense mechanism for cruciferous vegetables (such as broccoli, cabbage, and cauliflower) when exposed to stressors like pathogen infection. Their ability to inhibit fungal growth makes them valuable targets for further research .

Moderate Antibacterial Effect

While indole phytoalexins are primarily known for their antifungal properties, some studies have also reported moderate antibacterial effects. Investigating the antibacterial potential of 5-bromosubstituted derivatives could provide insights into novel antimicrobial strategies .

Antiprotozoal Activity

Indole phytoalexins, including 5-bromosubstituted compounds, exhibit antiprotozoal activity. Understanding their mechanisms of action and exploring their potential as antiprotozoal agents could contribute to the development of new treatments for parasitic infections .

Cancer Chemoprevention

High consumption of cruciferous vegetables has been associated with decreased human cancer risk. Indole phytoalexins, including 5-bromosubstituted analogues, may contribute to this protective effect. Investigating their cancer chemopreventive properties could lead to novel strategies for cancer prevention .

Anticancer Effects

Indole phytoalexins, including 5-bromosubstituted variants, display anticancer and antiproliferative effects against human cancer cell lines. Further studies can explore their specific mechanisms of action and potential as therapeutic agents .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing a variety of changes that lead to their biological effects . The exact nature of these interactions and changes would depend on the specific targets and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity of the compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects could potentially be quite diverse .

properties

IUPAC Name |

5-bromo-1-(3-methylbutyl)indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO2/c1-8(2)5-6-15-11-4-3-9(14)7-10(11)12(16)13(15)17/h3-4,7-8H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXFKVGXECELTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-(3-methylbutyl)-1H-indole-2,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B2441803.png)

![2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2441806.png)

![N-[[4-ethyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2441807.png)

![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2441810.png)

![(E)-3-(but-2-en-1-yl)-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2441814.png)

![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2441816.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2441818.png)

![N-cyclopentyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2441820.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/no-structure.png)